molecular formula C18H23N3O3 B6011934 4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol

4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol

Cat. No. B6011934
M. Wt: 329.4 g/mol
InChI Key: JNGKWLKICQLGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP or CPPene and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CPPene exerts its biological effects by inhibiting the activity of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of protein kinase C, CPPene can modulate these cellular processes and exert its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
CPPene has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. CPPene has also been found to induce apoptosis in cancer cells and inhibit the replication of various viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

CPPene has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. CPPene is also stable and can be stored for long periods without losing its biological activity. However, CPPene has some limitations for use in lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Further research is required to elucidate its mechanism of action and potential applications.

Future Directions

There are several future directions for research on CPPene. One potential application is in the treatment of cancer. CPPene has been found to induce apoptosis in cancer cells, and further research is required to determine its potential as an anti-cancer agent. Another potential application is in the treatment of viral infections. CPPene has been found to inhibit the replication of various viruses, and further research is required to determine its potential as an anti-viral agent. Additionally, further research is required to elucidate the mechanism of action of CPPene and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol involves the reaction of 3-propoxy-1-piperidinecarboxylic acid with 4-hydroxyphenylhydrazine to yield the corresponding hydrazide. This hydrazide is then reacted with 1,3-dimethyl-2-imidazolidinone and trifluoroacetic acid to obtain the final product, CPPene.

Scientific Research Applications

CPPene has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CPPene has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in various cellular processes.

properties

IUPAC Name

[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-10-24-15-4-3-9-21(12-15)18(23)17-11-16(19-20-17)13-5-7-14(22)8-6-13/h5-8,11,15,22H,2-4,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGKWLKICQLGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.